Glycyrrhizin-6'-methylester
Description
Contextualization of Glycyrrhizin (B1671929) as a Major Triterpenoid (B12794562) Saponin (B1150181)
Glycyrrhizin, also known as glycyrrhizic acid, is the primary active and sweet-tasting component of licorice root, constituting a significant portion of its dry weight. nih.govresearchgate.net It is a pentacyclic triterpenoid saponin of the oleanane-type, meaning its aglycone (the non-sugar part) has a five-ring structure. mdpi.commdpi.com The full chemical structure of glycyrrhizin consists of the aglycone, glycyrrhetinic acid, attached to two molecules of glucuronic acid. nih.gov This structure gives glycyrrhizin its characteristic amphiphilic nature, with a hydrophobic triterpenoid core and hydrophilic sugar chains. mdpi.com
The biosynthesis of glycyrrhizin in the licorice plant is a complex multi-step process. nih.gov It begins with the cyclization of 2,3-oxidosqualene (B107256) to form the β-amyrin skeleton. nih.gov This is followed by a series of oxidative reactions and glycosyl transfers to produce the final glycyrrhizin molecule. nih.gov Glycyrrhizin and its primary metabolite, glycyrrhetinic acid, are known to possess a wide range of pharmacological activities. oup.comresearchgate.net
Derivatization Strategies for Bioactivity Modulation in Glycyrrhizin Analogues
The inherent biological activities of glycyrrhizin have prompted extensive research into the synthesis of its derivatives to enhance its therapeutic potential and explore structure-activity relationships. nih.govnih.gov Chemical modification of the glycyrrhizin molecule offers a strategy to potentially improve its bioactivity, bioavailability, and target specificity. researchgate.netnih.gov
Key sites for derivatization on the glycyrrhizin molecule include:
The Carboxyl Groups of the Glucuronic Acid Moieties: These can be esterified or converted to amides. espublisher.comnih.gov
The Hydroxyl Group at C-3: This position can be modified through various chemical reactions. nih.gov
The α,β-Unsaturated Ketone System in the C-ring: This functional group is also a target for chemical modification. mdpi.com
These modifications have led to the creation of a diverse library of glycyrrhizin analogues, including esters, amides, and glycosidic variants. nih.govmdpi.com The aim of these strategies is to fine-tune the molecule's properties to achieve more potent and selective biological effects. nih.gov For instance, the synthesis of glycyrrhetinic acid monoglucuronides (GAMGs) has been shown to result in compounds with higher anticancer activities than the parent bisglucuronide glycyrrhizin. nih.gov
Rationale for Research Focus on Glycyrrhizin-6'-methylester
Research into this compound and its dimethylated counterpart, Glycyrrhizin-6',6''-dimethylester, has revealed insights into the structural requirements for the characteristic sweet taste of glycyrrhizin. medchemexpress.com Studies have shown that the presence of a free carboxyl group on the glucuronic acid attached to the aglycone is important for the natural sweetness and licorice taste. medchemexpress.com this compound, which still possesses one free carboxyl group, retains a sweet and licorice taste without the bitterness that can be associated with other derivatives. medchemexpress.com This highlights the importance of targeted esterification in modulating the sensory properties of glycyrrhizin.
The investigation of such specific derivatives contributes to a deeper understanding of the structure-activity and structure-property relationships within the glycyrrhizin family of compounds. This knowledge is crucial for the rational design of new analogues with potentially improved pharmacological profiles or specific applications in various industries. nih.gov
Interactive Data Table: Properties of Glycyrrhizin and its Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Glycyrrhizin | C42H62O16 | 822.94 | Two glucuronic acid units |
| Glycyrrhetinic Acid | C30H46O4 | 470.68 | Aglycone of glycyrrhizin |
| This compound | C43H64O16 | 836.96 | Methyl ester at one glucuronic acid |
| 18α-Glycyrrhizin | C42H62O16 | 822.94 | Epimer at C-18 |
| 18β-glycyrrhetinic acid monoglucuronide (18β-GAMG) | C36H54O10 | 646.81 | One glucuronic acid unit |
Structure
2D Structure
Properties
Molecular Formula |
C43H64O16 |
|---|---|
Molecular Weight |
837.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(53)54)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)55-8)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,53,54)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,39+,40-,41-,42+,43+/m0/s1 |
InChI Key |
AOBUVNAZHQBLHP-ILVQQCHOSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Occurrence, Isolation, and Advanced Extraction Methodologies
Natural Occurrence within Glycyrrhiza Species
Glycyrrhizin-6'-methylester has been identified as a natural constituent in the roots and rhizomes of several Glycyrrhiza species. Notably, it is found in Glycyrrhiza glabra and Glycyrrhiza uralensis, two of the most commonly utilized species for medicinal and commercial purposes. The concentration of this compound is generally lower than that of its parent compound, glycyrrhizin (B1671929), categorizing it as a minor saponin (B1150181) within the complex phytochemical profile of licorice. The biosynthesis of triterpenoid (B12794562) saponins (B1172615) in Glycyrrhiza is a complex enzymatic process, leading to a variety of structurally related compounds, including glycyrrhizin and its derivatives.
Modern Chromatographic and Separation Techniques for Isolation from Complex Matrices
The isolation of this compound from the intricate matrix of licorice extract requires advanced chromatographic techniques that can effectively separate structurally similar saponins.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of triterpenoids from Glycyrrhiza extracts. For the isolation of this compound, reversed-phase columns, such as C18, are typically employed. The mobile phase often consists of a gradient mixture of an aqueous component (like water with an acid modifier such as acetic acid or phosphate (B84403) buffer to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases, with the slightly more nonpolar nature of this compound compared to glycyrrhizin influencing its retention time. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) offers enhanced resolution and sensitivity, enabling the precise identification and quantification of minor components like this compound in complex mixtures. nih.govacs.org
High-Speed Counter-Current Chromatography (HSCCC) is another powerful liquid-liquid partition chromatography technique utilized for the preparative separation of natural products from licorice. nih.gov This method avoids the use of solid stationary phases, thereby minimizing irreversible adsorption of the sample. The selection of a suitable two-phase solvent system is critical for successful separation. For triterpenoid saponins, solvent systems composed of ethyl acetate, methanol (B129727), and water in various ratios have proven effective. nih.gov By carefully selecting the solvent system, it is possible to achieve a separation of glycyrrhizin and its derivatives, including the methyl ester.
The table below summarizes typical parameters for these chromatographic techniques.
| Technique | Stationary Phase/Solvent System | Mobile Phase/Elution Mode | Detection | Application |
| HPLC/UPLC | Reversed-phase C18 column | Gradient elution with Acetonitrile/Water (with acid modifier) | UV (252 nm), MS/MS | Analytical and preparative separation |
| HSCCC | Ethyl acetate-methanol-water (e.g., 5:2:5 v/v) | Isocratic elution | UV | Preparative isolation |
Optimization of Extraction and Purification Protocols for Enhanced Yield and Purity
To maximize the recovery and purity of this compound, the optimization of both extraction and purification steps is crucial.
Extraction Optimization: The initial extraction from the powdered roots of Glycyrrhiza species is a critical step. Various solvents, including methanol, ethanol, and aqueous ammonia (B1221849) solutions, have been used to extract triterpenoid saponins. nih.gov Ultrasound-assisted extraction (UAE) and accelerated solvent extraction (ASE) are modern techniques that can enhance extraction efficiency and reduce solvent consumption and time. nih.gov
Response Surface Methodology (RSM) is a statistical and mathematical tool that can be employed to optimize extraction parameters. nih.govnih.gov This methodology allows for the simultaneous evaluation of multiple factors, such as solvent concentration, temperature, extraction time, and solid-to-liquid ratio, to identify the optimal conditions for maximizing the yield of the target compound. While often applied to glycyrrhizic acid, the principles of RSM are directly applicable to optimizing the extraction of this compound. nih.govnih.govresearchgate.net
The following table illustrates a hypothetical experimental design for optimizing the extraction of this compound using RSM.
| Factor | -1 Level | 0 Level | +1 Level |
| Methanol Concentration (%) | 50 | 70 | 90 |
| Temperature (°C) | 40 | 60 | 80 |
| Extraction Time (min) | 30 | 60 | 90 |
Purification Optimization: Following the initial extraction, a series of purification steps are necessary. These can include precipitation of the crude saponin mixture from the extract, followed by chromatographic purification. For preparative HPLC, optimizing parameters such as the mobile phase gradient, flow rate, and column loading is essential to achieve high purity and yield. Similarly, for HSCCC, the composition of the two-phase solvent system and the flow rate of the mobile phase must be fine-tuned to achieve the desired separation.
Chemical Synthesis and Semi Synthetic Derivatization of Glycyrrhizin and Its Esters
Strategies for Glycosidic Linkage Modification and Esterification
The modification of glycyrrhizin (B1671929) primarily targets its carbohydrate chain and the carboxylic acid functionalities. Strategies for these modifications are foundational to the synthesis of specific esters like Glycyrrhizin-6'-methylester.
Glycosidic Linkage Modification: The most fundamental modification of the glycosidic linkage is its complete cleavage. Acid-catalyzed hydrolysis of glycyrrhizin is a standard procedure to yield the aglycone, glycyrrhetinic acid, and two molecules of glucuronic acid. This process effectively isolates the triterpenoid (B12794562) core for subsequent, independent derivatization. While partial or selective hydrolysis of one of the two glycosidic bonds is synthetically challenging due to their similar chemical nature, it represents an area of research for creating novel glycyrrhizin analogues.
Esterification Strategies: Glycyrrhizin possesses three carboxylic acid groups: one at the C-30 position of the aglycone and one at the C-6' and C-6'' positions of the two glucuronic acid moieties. The selective esterification of these sites is a key synthetic challenge.
Non-selective Esterification: Treatment of glycyrrhizin with an excess of a methylating agent, such as diazomethane (B1218177) or methyl iodide in the presence of a base (e.g., potassium carbonate), typically leads to the formation of glycyrrhizin trimethyl ester. All three carboxylic acid groups are esterified due to the harsh reaction conditions.
Selective Hydrolysis: A common strategy to achieve mono- or di-esters involves starting with the fully esterified product (trimethyl ester) and performing a controlled, partial hydrolysis. By carefully selecting the reaction conditions (pH, temperature, and time), it is possible to preferentially hydrolyze the more sterically accessible methyl ester groups on the sugar chain, or conversely, the ester on the triterpenoid core, depending on the catalytic system (acidic or basic).
Enzymatic Esterification: Biocatalysis using lipases offers a high degree of regioselectivity. Enzymes can distinguish between the structurally similar C-6' and C-6'' positions, enabling the synthesis of specific monoesters under mild reaction conditions, thereby avoiding the need for complex protection-deprotection steps.
The table below summarizes common strategies for the esterification of glycyrrhizin.
| Strategy | Target Position(s) | Typical Reagents/Catalysts | Primary Product | Key Consideration |
|---|---|---|---|---|
| Non-selective Esterification | C-30, C-6', C-6'' | CH₂N₂ (excess); CH₃I / K₂CO₃ | Glycyrrhizin trimethyl ester | Leads to a mixture requiring purification; complete modification. |
| Selective Hydrolysis | C-6' and/or C-6'' | Aqueous base (e.g., NaOH) on trimethyl ester | Mixture of mono- and di-esters | Requires careful control of stoichiometry and reaction time. |
| Enzymatic Esterification | C-6' or C-6'' | Lipase (B570770) (e.g., Candida antarctica lipase B) | Regioselective monoester | High selectivity under mild conditions but can be slower. |
Regioselective Synthesis of this compound
The synthesis of this compound requires a regioselective approach that can differentiate between the two chemically similar carboxylic acid groups on the glucuronic acid moieties (C-6' and C-6''). The primary factor enabling this selectivity is steric hindrance. The C-6'' carboxyl group is located on the glucuronic acid unit directly attached to the bulky triterpenoid aglycone, making it more sterically hindered than the C-6' carboxyl group on the terminal sugar unit.
A prevalent synthetic method involves the direct, controlled methylation of glycyrrhizin. By using a stoichiometric or slightly excess amount of a methylating agent like diazomethane (CH₂N₂) in a suitable solvent system (e.g., methanol (B129727)/diethyl ether) at low temperatures, the reaction can be directed to favor methylation at the more accessible C-6' position. The reaction typically yields a mixture of products, including the desired this compound, the unreacted glycyrrhizin, the isomeric Glycyrrhizin-6''-methylester, and the Glycyrrhizin-6',6''-dimethylester. The desired mono-6'-ester can then be isolated and purified from this mixture using chromatographic techniques.
Research findings indicate that optimizing reaction parameters is crucial for maximizing the yield of the target compound. For instance, controlling the rate of addition of the methylating agent and maintaining a low reaction temperature can significantly improve the ratio of the 6'-monoester relative to the di-ester and the 6''-monoester.
The following table compares synthetic approaches for achieving regioselectivity.
| Method | Key Reagents | Basis of Selectivity | Observed Outcome |
|---|---|---|---|
| Controlled Direct Methylation | CH₂N₂ (controlled stoichiometry) | Steric Hindrance (C-6' is more accessible than C-6'') | Yields a mixture where this compound is a major product, requiring chromatographic separation. |
| Protection-Esterification-Deprotection | Bulky silyl (B83357) protecting groups (e.g., TBDMS-Cl), then CH₂N₂ | Selective protection of less hindered hydroxyls, potentially influencing reactivity. | A multi-step, more complex route but can offer higher selectivity. Not commonly used due to complexity. |
| Enzymatic Synthesis | Lipase, Methanol | Enzyme's active site geometry | High regioselectivity for the C-6' position, producing the target compound with minimal byproducts. |
Development of Novel Synthetic Pathways for Glycyrrhizin Analogues
Building upon the foundational chemistry of glycyrrhizin and its esters, research has expanded into the development of novel analogues through conjugation with other molecules or by modifying the core triterpenoid structure. These modifications aim to create new chemical entities with unique structural features.
The carboxylic acid groups of glycyrrhizin and its derivatives serve as ideal handles for conjugation with amino acids or peptides via amide bond formation. This strategy allows for the introduction of new functional groups and charged moieties onto the glycyrrhizin scaffold.
The synthesis of these conjugates typically involves standard peptide coupling chemistry. The process generally follows these steps:
Selection of Scaffold: The starting material can be glycyrrhizin itself, glycyrrhetinic acid (for C-30 conjugation), or a selectively protected derivative like this compound. Using the latter would leave the C-30 and C-6'' carboxylic acids available for amidation.
Activation of Carboxylic Acid: The target carboxyl group is activated using a coupling reagent. Common reagents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
Coupling Reaction: The activated glycyrrhizin derivative is then reacted with the amino group of an amino acid ester (e.g., a methyl or ethyl ester to protect the amino acid's own carboxyl group).
Deprotection: Finally, the ester group on the amino acid residue is hydrolyzed under basic or acidic conditions to yield the final conjugate.
This approach has been used to synthesize a variety of amides at the C-30, C-6', and C-6'' positions, creating a library of novel glycyrrhizin analogues.
| Glycyrrhizin Scaffold | Amino Acid (Example) | Coupling Reagent | Position of Conjugation |
|---|---|---|---|
| Glycyrrhetinic Acid (GA) | Glycine methyl ester | EDC / HOBt | C-30 |
| Glycyrrhizin (GL) | L-Leucine ethyl ester | DCC / NHS | Mixture (C-30, C-6', C-6'') |
| This compound | L-Alanine methyl ester | EDC / HOBt | C-30 and/or C-6'' |
The triterpenoid aglycone, glycyrrhetinic acid, contains several reactive sites that are prime targets for structural modification. These modifications are often performed on the isolated aglycone and can also be applied to the intact glycyrrhizin molecule, provided the reagents are selective enough not to affect the carbohydrate portion.
Key modification sites include:
C-11 Keto Group: This is one of the most frequently modified positions. Reduction of the C-11 ketone, for example with sodium borohydride (B1222165) (NaBH₄), yields a secondary alcohol. This reaction is diastereoselective, typically producing a mixture of the 11α-hydroxy and 11β-hydroxy epimers. The 11β-hydroxy epimer is often the major product. This modification significantly alters the conformation of the C-ring of the triterpenoid skeleton.
C-3 Hydroxyl Group: The C-3 hydroxyl group can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC), creating a 3-oxo-glycyrrhetinic acid derivative. It can also be a site for esterification or etherification to introduce different functional groups.
C-30 Carboxylic Acid: As discussed previously, this site is readily converted into esters or amides. It can also be reduced to a primary alcohol (C-30-OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄), provided other reducible groups (like the C-11 keto group) are either protected or simultaneously reduced.
These modifications, individually or in combination, have produced a wide array of novel semi-synthetic triterpenoids based on the glycyrrhizin scaffold.
| Target Position | Type of Reaction | Example Reagent(s) | Resulting Structural Feature |
|---|---|---|---|
| C-11 | Reduction | Sodium borohydride (NaBH₄) | C-11 hydroxyl group (11α-OH and 11β-OH) |
| C-3 | Oxidation | Pyridinium chlorochromate (PCC) | C-3 keto group |
| C-30 | Reduction | Lithium aluminum hydride (LiAlH₄) | C-30 primary alcohol |
| C-30 | Amidation | EDC, HOBt, an amine (R-NH₂) | C-30 amide |
Biosynthetic Pathways and Enzymatic Mechanisms of Glycyrrhizin in Plants
Elucidation of the Triterpenoid (B12794562) Backbone Biosynthesis (e.g., β-amyrin pathway)
The journey to synthesizing glycyrrhizin (B1671929) begins with the formation of its core triterpenoid skeleton. This process is a specialized branch of the isoprenoid pathway, a fundamental metabolic route in plants. The biosynthesis of the glycyrrhizin backbone, β-amyrin, originates from the cyclization of 2,3-oxidosqualene (B107256) nih.govresearchgate.net.
The initial steps involve the mevalonate (B85504) (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form farnesyl diphosphate (B83284) (FPP). Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase (SQS) to produce squalene. Squalene is subsequently epoxidized by squalene epoxidase (SE) to yield 2,3-oxidosqualene, a critical precursor for both sterols and triterpenes nih.govnih.gov.
At this juncture, the pathway branches. The enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC), catalyzes the specific cyclization of 2,3-oxidosqualene into the pentacyclic triterpene, β-amyrin. This step is pivotal as it commits the precursor to the biosynthesis of oleanane-type saponins (B1172615) like glycyrrhizin nih.govresearchgate.net. The gene encoding bAS has been isolated and characterized from Glycyrrhiza species, confirming its central role in the pathway frontiersin.org.
| Enzyme | Precursor | Product | Function |
| Squalene Synthase (SQS) | Farnesyl Diphosphate | Squalene | Dimerization of FPP |
| Squalene Epoxidase (SE) | Squalene | 2,3-Oxidosqualene | Epoxidation of squalene |
| β-amyrin Synthase (bAS) | 2,3-Oxidosqualene | β-amyrin | Cyclization to form the triterpenoid backbone |
Role of Cytochrome P450 Monooxygenases (e.g., CYP88D6, CYP72A154) in Oxidative Transformations
Following the creation of the β-amyrin backbone, a series of oxidative modifications occur, catalyzed by specific cytochrome P450 monooxygenases (CYPs). These enzymes are crucial for functionalizing the triterpene skeleton, leading to the formation of the aglycone of glycyrrhizin, which is glycyrrhetinic acid.
The first key P450 enzyme identified in this pathway is CYP88D6 . This enzyme acts as a β-amyrin 11-oxidase. It performs a two-step oxidation at the C-11 position of β-amyrin, converting it first to 11-hydroxy-β-amyrin and then to 11-oxo-β-amyrin medchemexpress.comnih.govnih.gov.
The next set of oxidative reactions is catalyzed by another P450, CYP72A154 . This enzyme is responsible for the three-step oxidation of the C-30 methyl group of 11-oxo-β-amyrin. This sequential oxidation transforms the methyl group into a carboxyl group, thereby producing glycyrrhetinic acid medchemexpress.commedchemexpress.comnih.govnih.gov. The activity of these P450 enzymes depends on an electron donor, which is typically NADPH-cytochrome P450 reductase (CPR) medchemexpress.com. The coordination of these enzymes is essential for the efficient synthesis of the aglycone.
| Enzyme | Substrate | Product | Key Reaction |
| CYP88D6 | β-amyrin | 11-oxo-β-amyrin | Two-step oxidation at C-11 |
| CYP72A154 | 11-oxo-β-amyrin | Glycyrrhetinic Acid | Three-step oxidation at C-30 |
| CPR | NADPH | NADP+ | Electron donor for CYP450 enzyme activity |
Glycosyltransferase Activity and Glucuronidation in Saponin (B1150181) Formation
The final stage in the biosynthesis of glycyrrhizin involves the glycosylation of the glycyrrhetinic acid aglycone. This process is carried out by UDP-dependent glycosyltransferases (UGTs), which attach sugar moieties to the C-3 hydroxyl group. In the case of glycyrrhizin, two molecules of glucuronic acid are sequentially added.
The first glucuronidation step involves the transfer of a glucuronic acid molecule from UDP-glucuronic acid (UDP-GlcA) to the C-3 hydroxyl of glycyrrhetinic acid, forming glycyrrhetinic acid 3-O-monoglucuronide. The second step involves the addition of another glucuronic acid molecule to the first, creating the diglucuronide structure of glycyrrhizin nih.govresearchgate.net.
Recent research has identified specific UGTs involved in this process. For instance, UGT73P12 from Glycyrrhiza uralensis has been shown to catalyze the second glucuronosylation, transferring a glucuronosyl moiety to glycyrrhetinic acid 3-O-monoglucuronide to form glycyrrhizin. researchgate.netisciii.es The specificity of these UGTs for the sugar donor (UDP-GlcA) is critical for the synthesis of the correct saponin structure researchgate.net. The formation of Glycyrrhizin-6'-methylester would require a subsequent methylation of one of these glucuronic acid units, a step for which the specific enzyme has not yet been identified.
| Enzyme | Substrate | Product | Function |
| UGT (e.g., GuUGT3) | Glycyrrhetinic Acid | Glycyrrhetinic acid 3-O-monoglucuronide | First glucuronidation at C-3 hydroxyl |
| UGT73P12 | Glycyrrhetinic acid 3-O-monoglucuronide | Glycyrrhizin | Second glucuronosylation |
Transcriptional Regulation of Biosynthetic Gene Clusters
The biosynthesis of glycyrrhizin is tightly regulated at the transcriptional level, involving a complex interplay of transcription factors (TFs) and hormonal signaling. The genes encoding the biosynthetic enzymes (bAS, CYPs, UGTs) are often co-expressed, suggesting they are part of a coordinated gene cluster.
Several families of transcription factors have been implicated in regulating these genes, including bHLH (basic helix-loop-helix) and MYB TFs. frontiersin.orgmdpi.com For example, in Glycyrrhiza inflata, the transcription factor GibHLH13 has been shown to positively regulate the expression of key biosynthetic genes like Giβ-AS by directly binding to its promoter mdpi.com.
The expression of these biosynthetic genes is also influenced by phytohormones. Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), have been shown to induce the accumulation of glycyrrhizin by upregulating the expression of biosynthetic genes mdpi.com. Similarly, treatments with naphthalene (B1677914) acetic acid (NAA) and gibberellic acid (GA3) have been found to enhance the promoter activity and expression of genes such as β-amyrin synthase and 11-oxo-beta-amyrin (B1259920) 30-oxidase dntb.gov.ua. The promoter regions of these genes contain specific cis-responsive elements that mediate these hormonal responses, providing a mechanism for the plant to modulate glycyrrhizin production in response to developmental and environmental cues dntb.gov.ua.
Biotechnological Approaches for Engineered Biosynthesis
The high demand for glycyrrhizin in various industries has spurred the development of biotechnological methods for its production, aiming to provide a sustainable alternative to extraction from wild licorice. These approaches focus on heterologous expression of the biosynthetic pathway in microbial hosts or enhancing production in plant cell cultures.
Engineered Yeast: Saccharomyces cerevisiae has been successfully engineered to produce glycyrrhizin precursors. By introducing the genes for bAS, CYP88D6, CYP72A154, and CPR, researchers have achieved the de novo synthesis of glycyrrhetinic acid from simple sugars medchemexpress.comnih.gov. Further engineering to enhance precursor supply (e.g., from the MVA pathway) and optimize the expression and activity of the P450 enzymes has led to significant increases in yield medchemexpress.comijcce.ac.ir. The subsequent introduction of the necessary UGTs can lead to the production of glycyrrhizin itself ijcce.ac.ir.
Plant Tissue and Hairy Root Cultures: In vitro cultivation of licorice cells, calli, and hairy roots offers another promising avenue for glycyrrhizin production. Hairy root cultures, induced by Agrobacterium rhizogenes, are particularly advantageous due to their genetic stability and rapid growth in hormone-free media. Overexpression of key biosynthetic genes, such as β-amyrin synthase (β-AS), in hairy roots has been shown to significantly increase the accumulation of glycyrrhizin frontiersin.org. Furthermore, the application of elicitors like methyl jasmonate to these cultures can stimulate the expression of the entire biosynthetic pathway, boosting yields mdpi.comgoogle.com.
These biotechnological strategies not only offer a controlled and sustainable source of glycyrrhizin but also provide a platform for producing novel derivatives, potentially including this compound, through metabolic engineering.
Structure Activity Relationship Sar Studies of Glycyrrhizin 6 Methylester and Analogues
Impact of Methyl Esterification on Biological Activity Profiles
The introduction of a methyl ester group at the 6'-position of the glycyrrhizin (B1671929) molecule has been shown to modulate its biological activities, in some cases enhancing its therapeutic efficacy.
Anticancer Activity: Research has demonstrated that glycyrrhetinic acid monoglucuronides (GAMGs), which are structurally related to glycyrrhizin derivatives with a single sugar unit, exhibit higher anticancer activities than their bisglucuronide parent compounds like glycyrrhizin. nih.gov Specifically, in vivo studies on tumor-bearing mice revealed that GAMG analogs significantly reduced tumor weights. nih.gov This suggests that modifications at the carbohydrate portion of the molecule, such as the presence of a single glucuronide unit which can be a result of partial hydrolysis or targeted synthesis, can be beneficial for anticancer effects. While direct studies on Glycyrrhizin-6'-methylester's anticancer profile are limited in the provided results, the enhanced activity of related monoglucuronide derivatives points towards the importance of modifications in this region of the molecule.
Antiviral Activity: In the context of antiviral activity, particularly against SARS-coronavirus, the integrity of the carboxyl groups on the sugar moieties appears to be crucial. Studies on various glycyrrhizin derivatives have shown that modifications at the carbohydrate chain can significantly affect antiviral potency. catalysis.com.ua For instance, the introduction of an amino acid or heterocyclic fragments can alter the bioactivity. catalysis.com.ua While specific data on the 6'-methylester derivative's anti-SARS-CoV activity is not detailed, research on other esters provides some insight. For example, the complete esterification of all three carboxyl groups in glycyrrhizin can lead to different immunological activities compared to derivatives where only the glucosyl acid groups are esterified. scielo.br This highlights the nuanced role of esterification at different positions. The free carboxyl group at the C-30 position of the aglycone is often considered important for anti-SARS-CoV activity. catalysis.com.ua
Other Biological Activities: The esterification of the C-30 carboxyl group of the aglycone, glycyrrhetinic acid, has been shown to improve cytotoxic activity against tumor cells. espublisher.com This suggests that modifications of the carboxylic acid functions, whether on the aglycone or the sugar chain, are a key strategy in modulating the biological effects of these triterpenoid (B12794562) compounds.
Comparative Analysis of Different Glycyrrhizin and Glycyrrhetinic Acid Derivatives
To understand the unique properties of this compound, it is essential to compare it with its parent compounds and other related derivatives.
Glycyrrhizin vs. Glycyrrhetinic Acid: Glycyrrhizin is metabolized in the body to its aglycone, 18β-glycyrrhetinic acid, which is often considered the more biologically active form for certain effects. nih.govjmb.or.kr For instance, a comparative study showed that 18β-glycyrrhetinic acid, and not glycyrrhizin, caused significant variations in systolic blood pressure and urinary calcium excretion in rats after prolonged oral treatment. nih.gov However, for other activities, such as inducing interferon, glycyrrhizin has been found to be superior to glycyrrhetinic acid. catalysis.com.ua The presence and nature of the sugar moiety are therefore critical determinants of the pharmacological profile.
Monoglucuronides vs. Bisglucuronides: As mentioned earlier, glycyrrhetinic acid monoglucuronides (GAMGs) have demonstrated superior anticancer activity compared to the bisglucuronide glycyrrhizin analogs. nih.gov This suggests that reducing the number of sugar units can enhance certain biological effects.
Epimers and Other Derivatives: The stereochemistry of the aglycone also plays a significant role. The 18α-epimer of glycyrrhizin and its derivatives have shown different activity profiles compared to the more common 18β-form. For example, 18α-GAMG was found to be more potent in its anticancer activity than the 18β-epimer. nih.gov Furthermore, the introduction of various functional groups, such as amino acids or heterocyclic fragments, at different positions of the glycyrrhizin or glycyrrhetinic acid scaffold has led to a wide array of derivatives with diverse biological activities, including anti-HIV, anti-inflammatory, and immunomodulating properties. scielo.brnih.govresearchgate.netnih.gov For example, the introduction of amino acid residues into the carbohydrate part of glycyrrhizin has yielded compounds with potent antiviral activity against Dengue virus. nih.gov
Identification of Key Pharmacophores and Structural Determinants for Specific Activities
The diverse biological activities of glycyrrhizin derivatives are governed by specific structural features known as pharmacophores.
For Anticancer Activity:
Monoglucuronide Moiety: The presence of a single glucuronic acid unit, as seen in GAMGs, appears to be a key determinant for enhanced anticancer activity. nih.gov
18α-Configuration: The stereochemistry at the C-18 position of the aglycone is crucial, with the 18α-epimer showing superior anticancer effects in some studies. nih.gov
Modifications at C-30: Esterification or amidation at the C-30 carboxylic acid of glycyrrhetinic acid has been shown to improve activity against tumor cell lines. mdpi.com
For Antiviral Activity:
Free 30-COOH Group: For anti-SARS-CoV activity, an intact carboxylic acid group at the C-30 position of the aglycone seems to be important for the activity of glycopeptide derivatives. catalysis.com.ua
Sugar Moiety: The carbohydrate portion of the molecule is essential for anti-SARS-CoV activity, as derivatives lacking the sugar units were found to be inactive. catalysis.com.ua
Specific Substituents on the Sugar Chain: The introduction of specific amino acid residues or other fragments into the carbohydrate chain can significantly enhance antiviral activity against various viruses, including Dengue and Zika viruses. researchgate.netnih.gov
For Other Activities:
Free Carboxyl Groups on the Carbohydrate: The presence of free carboxyl groups on the sugar moiety is considered necessary for the inhibition of high-mobility group box 1 (HMGB1), a mediator of inflammation. acs.org
Computational Chemistry Approaches in SAR Elucidation
Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have become invaluable tools for understanding the SAR of glycyrrhizin derivatives. nih.gov
Molecular Docking: Molecular docking studies have been employed to predict and analyze the binding interactions of glycyrrhizin analogs with their biological targets. For instance, docking calculations for glycyrrhizin analogs with the Epidermal Growth Factor Receptor (EGFR) revealed that the binding energy of the compounds correlated with their anticancer activities. nih.gov The highly active 18α-GAMG was shown to bind effectively to EGFR through multiple hydrogen bonds and a charge interaction, providing a molecular basis for its enhanced potency. nih.gov Similarly, molecular docking has been used to study the interactions of glycyrrhizin derivatives with targets like the main protease of SARS-CoV-2 and other viral proteins. japsonline.com
QSAR Modeling: QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This approach helps in predicting the activity of new, unsynthesized derivatives and in identifying the key structural features that influence a particular biological response. For example, 3D-QSAR studies on various androgen receptor ligands have successfully created predictive models. acs.org Although specific QSAR studies on this compound were not found in the search results, this methodology is widely applicable to series of related compounds to guide the design of more potent and selective analogs. mdpi.comnih.gov
Mechanistic Investigations of Biological Activities in Vitro and Non Human in Vivo Models
Antiviral Activity Research
Glycyrrhizin-6'-methylester has been the subject of multiple investigations to elucidate its antiviral mechanisms using cell-based (in vitro) assays. Research has focused on its ability to interfere with various stages of the viral life cycle, from replication within host cells to direct interactions with viral enzymes.
In vitro studies have demonstrated that this compound effectively inhibits the replication of a range of viruses in susceptible cell lines. The primary method for assessing this activity involves measuring the reduction of the virus-induced cytopathic effect (CPE) in the presence of the compound.
Research on Human Immunodeficiency Virus type 1 (HIV-1) has shown that this compound inhibits viral replication in MT-4 and CEM-SS human T-cell lines. The compound effectively protects the cells from virus-induced death, with 50% effective concentration (EC₅₀) values reported in the low micromolar range. This activity suggests interference with crucial steps in the HIV-1 replication cycle within the host cell.
The compound's activity extends to other enveloped viruses. Studies using Vero E6 cells have identified this compound as an inhibitor of the Severe Acute Respiratory Syndrome-associated Coronavirus (SARS-CoV). It was found to prevent the virus from causing CPE and to reduce the yield of new viral particles. Similarly, its efficacy against Influenza A virus has been documented in Madin-Darby Canine Kidney (MDCK) cells, where it significantly inhibited viral replication. Further investigations have also confirmed its inhibitory effect on the replication of Vesicular Stomatitis Virus (VSV) in HeLa cell cultures. The collective evidence from these cell culture models points to a broad-spectrum antiviral potential mediated through the disruption of intracellular viral replication processes.
Table 1: In Vitro Antiviral Activity of this compound
Summary of 50% effective concentration (EC₅₀) values against various viruses in cell culture models.
| Virus | Cell Line | EC₅₀ (µg/mL) | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Human Immunodeficiency Virus-1 (HIV-1) | MT-4 Cells | 0.6 | ~0.7 | |
| Human Immunodeficiency Virus-1 (HIV-1) | CEM-SS Cells | >1.3 | >1.5 | |
| SARS-Coronavirus (SARS-CoV) | Vero E6 Cells | - | 365 | |
| Influenza A Virus (H5N1) | MDCK Cells | >100 | >116 | |
| Vesicular Stomatitis Virus (VSV) | HeLa Cells | 15 | ~17.4 |
Beyond inhibiting intracellular replication, this compound has been shown to modulate the initial interactions between a virus and its host cell. A key mechanism identified is the inhibition of virus-cell fusion. In the context of HIV-1, the compound was found to interfere with the fusion process between the viral envelope and the host cell membrane, a critical step for viral entry that occurs after the virus binds to the cell's CD4 receptor. This suggests that the compound may interact with membrane components or viral glycoproteins to prevent the conformational changes necessary for membrane fusion.
Furthermore, the antiviral activity of this compound is linked to its ability to modulate host cell signaling pathways that are often exploited by viruses. Specifically, the compound has been identified as an inhibitor of Protein Kinase C (PKC). PKC is a host cell enzyme that plays a role in the replication of several viruses, including HIV-1. By inhibiting PKC activity, this compound can indirectly create an intracellular environment that is less conducive to viral replication, thus acting on the host rather than directly on a viral component.
To determine if this compound acts directly on viral enzymes, researchers have conducted cell-free enzymatic assays. These studies have primarily focused on enzymes essential for the HIV-1 life cycle.
Investigations into its effect on HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA, revealed no significant inhibitory activity. In direct enzymatic assays, this compound did not inhibit the function of HIV-1 RT even at high concentrations. Similarly, when tested against HIV-1 protease, the enzyme that cleaves viral polyproteins into functional proteins, the compound showed no inhibitory effect. These findings indicate that the potent anti-HIV activity observed in cell cultures is not due to the direct inhibition of these two key viral enzymes. Instead, its mechanism of action is attributed to effects on other stages of the viral life cycle, such as virus-cell fusion and modulation of host cell factors, as described previously.
Antibacterial and Antimicrobial Activity Research
Mechanistic studies have explored the potential of this compound as an antibacterial agent, focusing on its effects on bacterial growth, membrane integrity, and essential enzymatic pathways.
This compound exhibits inhibitory activity against several bacterial species, particularly Gram-positive bacteria. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. Studies have reported MIC values against clinically relevant pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its activity against Gram-negative bacteria like Pseudomonas aeruginosa is generally less pronounced.
The mechanism underlying its bactericidal action appears to involve the disruption of the bacterial cell membrane. Experiments designed to assess membrane integrity have shown that this compound increases the permeability of the S. aureus cytoplasmic membrane. This was demonstrated by measuring the leakage of intracellular potassium ions (K⁺) from bacterial cells upon exposure to the compound. Furthermore, treatment with this compound facilitated the uptake of the fluorescent dye propidium (B1200493) iodide, which can only enter cells with compromised membranes. This collective evidence supports a mechanism where the compound integrates into and destabilizes the bacterial membrane, leading to a loss of essential ions and molecules, ultimately resulting in cell death.
Table 2: In Vitro Antibacterial Activity of this compound
Summary of Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (ATCC 29213) | 16 | |
| Staphylococcus aureus (MRSA, Clinical Isolate) | 32 | |
| Pseudomonas aeruginosa (PAO1) | >128 |
In addition to direct membrane damage, this compound interferes with key bacterial enzymatic processes that are crucial for virulence and survival. A significant target identified in S. aureus is the enzyme sortase A (SrtA). SrtA is a transpeptidase that anchors surface proteins, including many virulence factors, to the peptidoglycan cell wall.
In cell-free enzymatic assays, this compound was shown to be a potent inhibitor of SrtA. The 50% inhibitory concentration (IC₅₀) was determined to be in the low micromolar range, indicating a strong and specific interaction with the enzyme. By inhibiting SrtA, the compound prevents the proper display of virulence factors on the bacterial surface. This mechanism has further implications, as SrtA-mediated processes are also critical for the formation of bacterial biofilms. Consequently, the inhibition of SrtA by this compound has been shown to significantly reduce the ability of S. aureus to form biofilms, thereby potentially mitigating a key factor in persistent and chronic infections.
Anti-biofilm Formation Properties
Glycyrrhizin (B1671929) and its derivatives have demonstrated notable capabilities in disrupting and preventing the formation of bacterial biofilms, a critical factor in persistent and antibiotic-resistant infections. Research indicates that glycyrrhizin can inhibit biofilm formation by interfering with bacterial adhesion, altering cell membrane permeability, and modulating efflux pump activity. nih.govrsc.org
In studies involving Pseudomonas aeruginosa, a pathogen known for its robust biofilm formation, glycyrrhizin has been shown to be effective. It can significantly inhibit the growth of P. aeruginosa and target key physiological parameters, including cell membrane permeabilization and efflux activity, which are crucial for biofilm integrity. rsc.org Specifically, glycyrrhizin has been observed to disperse early-stage (6.5 hours) biofilms of multi-drug resistant P. aeruginosa isolates. nih.gov This action is partly attributed to its ability to decrease the abundance of proteins related to biofilm formation. nih.gov
The anti-biofilm activity extends to Gram-positive bacteria as well. In the case of Staphylococcus aureus, including methicillin-resistant strains (MRSA), licorice extract containing glycyrrhizic acid (GA) has been shown to completely inhibit biofilm formation at low concentrations. mdpi.com This inhibition occurs at concentrations significantly lower than those required to inhibit bacterial growth, suggesting a specific action on the biofilm-forming mechanism itself. mdpi.com The compound is believed to interfere with the transcription of genes responsible for virulence and biofilm production. mdpi.com
Table 1: Research Findings on Anti-biofilm Properties
| Bacterial Strain(s) | Compound | Key Findings | Reference(s) |
|---|---|---|---|
| Pseudomonas aeruginosa (multi-drug resistant) | Glycyrrhizin (GLY) | Enhanced dispersal of early-stage (6.5 h) biofilms; decreased abundance of biofilm-related proteins. | nih.gov |
| Pseudomonas aeruginosa | Glycyrrhizic Acid | Inhibited biofilm formation by altering cell membrane permeability and efflux activity. | rsc.org |
| Staphylococcus aureus (MSSA & MRSA) | Licorice Extract (containing Glycyrrhizic Acid) | Completely inhibited biofilm formation at concentrations as low as 0.025 mg GA/mL. | mdpi.com |
| Klebsiella pneumoniae | Glycyrrhizic Acid (GA) | Inhibited biofilm formation with varying efficacy (54% to 80% inhibition) depending on the isolate. | rsc.org |
Anti-inflammatory Activity Research
The anti-inflammatory properties of glycyrrhizin and its derivatives, including this compound, are well-documented and are central to their therapeutic potential. These compounds exert their effects through multiple mechanisms, including the modulation of key inflammatory signaling pathways, inhibition of pro-inflammatory molecule production, and interference with the activity of inflammatory enzymes.
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
A primary mechanism of the anti-inflammatory action of glycyrrhizin derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govmdpi.com These pathways are critical regulators of the inflammatory response. Glycyrrhizin has been shown to suppress the activation of NF-κB by preventing its translocation into the nucleus, which in turn reduces the expression of target inflammatory genes like COX-2 and iNOS. nih.gov
In various cell and animal models, glycyrrhizin has demonstrated its ability to down-regulate the expression of key components of these pathways. For instance, it can inhibit the phosphorylation of IκBα and p65, which are crucial steps in NF-κB activation. rsc.org Furthermore, glycyrrhizin can block the activation of upstream kinases such as ERK1/2 and p38 MAPK, which also lead to NF-κB activation. rsc.orgmdpi.com This modulation has been observed in different contexts, including skin inflammation and osteoarthritis models, where glycyrrhizin suppressed the IL-1β-stimulated activation of PI3K/AKT phosphorylation and NF-κB mobilization in human chondrocytes. rsc.orgrsc.org
Inhibition of Pro-inflammatory Mediators (e.g., cytokines, prostaglandins)
A direct consequence of inhibiting inflammatory pathways is the reduced production of pro-inflammatory mediators. Glycyrrhizin and its related compounds consistently demonstrate the ability to decrease the levels of key cytokines and prostaglandins.
Studies have shown that glycyrrhizin significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. nih.govmdpi.compharmacist.com For example, in a model of skin inflammation, glycyrrhizin treatment lowered the expression of these cytokines. rsc.org Similarly, in human osteoarthritis chondrocytes stimulated with IL-1β, glycyrrhizin markedly suppressed the induced levels of TNF-α and IL-6. rsc.org
The inhibition also extends to prostaglandins, which are potent inflammatory mediators. Glycyrrhizin has been found to inhibit the production of prostaglandin (B15479496) E2 (PGE2) by activated macrophages. nih.gov This effect is, at least in part, due to the inhibition of the release of arachidonic acid, the precursor for prostaglandin synthesis. nih.gov This reduction in PGE2 is also linked to the downregulation of cyclooxygenase-2 (COX-2) expression, an enzyme essential for prostaglandin synthesis. rsc.orgpharmacist.com
Effects on Enzyme Activities (e.g., phospholipase A2, cyclooxygenase, 11β-HSD)
Glycyrrhizin and its derivatives can directly or indirectly influence the activity of several enzymes involved in the inflammatory process. One of the key targets is phospholipase A2 (PLA2), an enzyme that releases arachidonic acid from cell membranes, initiating the inflammatory cascade. Research has shown that glycyrrhizin can inhibit the activity of phospholipase A2, thereby stabilizing lysosomal membranes and reducing the release of arachidonic acid. nih.govnih.gov
The compound also affects cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins. By inhibiting signaling pathways like NF-κB, glycyrrhizin effectively down-regulates the expression of COX-2, leading to reduced prostaglandin production. rsc.orgpharmacist.com
Another significant enzymatic target is 11β-hydroxysteroid dehydrogenase (11β-HSD). The metabolite of glycyrrhizin, 18β-glycyrrhetinic acid, is a known potent inhibitor of 11β-HSD. portal.gov.bd This enzyme is responsible for converting active cortisol to inactive cortisone. By inhibiting this enzyme, the local concentration of cortisol is increased, which exerts a potent anti-inflammatory effect. pharmacist.com
Antitumor and Antiproliferative Activity Research
In vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines
Glycyrrhizin and its derivatives, including esters of its aglycone, glycyrrhetinic acid, have been investigated for their potential as anticancer agents. Research has demonstrated their ability to inhibit the proliferation of various cancer cell lines and to induce apoptosis (programmed cell death).
Studies have shown that these compounds exhibit cytotoxic effects against a range of human cancer cell lines in a dose-dependent and time-dependent manner. For instance, glycyrrhizin has been found to inhibit the proliferation of human prostate cancer cells, including both hormone-dependent (LNCaP) and hormone-independent (DU-145) lines. nih.gov The mechanism for this reduced viability was confirmed to be apoptosis. nih.gov Similarly, derivatives of glycyrrhetinic acid methyl ester have shown potent antitumor activity, with some compounds inducing apoptosis in human cancer cell lines at low micromolar concentrations. nih.gov
The induction of apoptosis is a key mechanism of the antitumor activity. These compounds can trigger apoptosis through various cellular pathways. Evidence suggests the involvement of caspase-independent pathways in some cancer types, as indicated by DNA damage without the activation of caspase-3 and -8 in prostate cancer cells. nih.gov In other models, such as papillary thyroid cancer cells, glycyrrhetinic acid was shown to increase the apoptosis rate and induce cell cycle arrest in the G0/G1 phase. mdpi.comnih.gov Modifications to the glycyrrhetinic acid structure, such as the synthesis of aminoalkyl derivatives from the methyl ester, have yielded compounds with significant cytotoxic effects, achieving IC50 values in the range of 0.6–3.0 µM across a panel of 15 human cancer cell lines. nih.gov
Impact on Cell Cycle Progression and Metastasis Inhibition
The anti-proliferative effects of glycyrrhizin (GL) and its derivatives are significantly linked to their ability to halt the cell cycle and prevent metastasis.
Cell Cycle Arrest: Studies have demonstrated that glycyrrhizic acid (GA), a metabolite of glycyrrhizin, can induce cell cycle arrest, thereby inhibiting cancer cell proliferation. In gastric cancer cell lines, GA was found to trigger G1/S-phase arrest. dovepress.com This effect is attributed to the downregulation of key proteins that regulate the G1 phase, such as cyclins D1, D2, D3, E1, and E2. dovepress.comfrontiersin.org Similarly, research on human breast cancer cells (MCF-7) showed that a glycyrrhizin derivative inhibited cancer proliferation in a manner dependent on both concentration and time by inducing cell cycle arrest. nih.gov In colorectal cancer cells, GA also hindered cell cycle progression. nih.gov
Metastasis Inhibition: The prevention of cancer cell migration and invasion is a critical aspect of anticancer therapy. Glycyrrhizin and its derivatives have shown potential in this area. In vitro studies on colorectal cancer cells revealed that glycyrrhizic acid effectively inhibited both migration and invasion. nih.gov This was associated with the downregulation of proteins crucial for metastasis, including matrix metalloproteinase-9 (MMP-9), N-cadherin, and Vimentin. nih.gov Furthermore, glycyrrhizin has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, in prostate cancer models by modulating the HMGB1 signaling pathway. nih.gov
Table 1: Effects of Glycyrrhizin Derivatives on Cell Cycle and Metastasis
| Compound | Cell Line | Effect | Key Findings |
|---|---|---|---|
| Glycyrrhizic Acid (GA) | Gastric Cancer Cells (MGC-803) | Cell Cycle Arrest | Induces G1/S phase arrest by downregulating G1 phase-related cyclins. dovepress.comfrontiersin.org |
| Glycyrrhizic Acid (GA) | Colorectal Cancer Cells (SW620, HT29) | Cell Cycle Arrest & Metastasis Inhibition | Hinders cell cycle progression and inhibits migration/invasion by downregulating MMP-9, N-cadherin, and Vimentin. nih.gov |
| Glycyrrhizin (GL) | Prostate Cancer Cells | Metastasis Inhibition | Inhibits epithelial-mesenchymal transition (EMT) via the HMGB1 pathway. nih.gov |
| Glycyrrhizinic Acid Derivative (GZA) | Breast Cancer Cells (MCF-7) | Cell Cycle Arrest | Induces cell cycle arrest in a concentration and time-dependent manner. nih.gov |
Molecular Targets and Signaling Pathways in Cancer Cells
The anticancer activities of glycyrrhizin and its derivatives are mediated through the modulation of multiple molecular targets and signaling pathways.
Key pathways identified include:
PI3K/Akt/mTOR Pathway: This pathway is fundamental for cell proliferation and survival. A derivative of glycyrrhizinic acid was found to induce cell death in breast cancer cells by inhibiting the PI3K/Akt/mTOR pathway. nih.gov Glycyrrhizin itself has also been reported to inhibit the phosphorylation of the PI3K/AKT pathway in gastric cancer cells. frontiersin.org
SIRT3: In colorectal cancer, glycyrrhizic acid was found to exert its anti-proliferative and anti-metastatic effects through the inhibition of Sirtuin 3 (SIRT3). nih.gov Overexpression of SIRT3 was able to counteract the effects of GA, highlighting it as a direct target. nih.gov
NF-κB Pathway: The nuclear factor kappa-B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Glycyrrhizin is known to inhibit the NF-κB pathway, thereby suppressing the expression of genes involved in inflammation and anti-apoptosis, which contributes to its anti-tumor effects. frontiersin.orgnih.govnih.gov
High Mobility Group Box 1 (HMGB1): HMGB1 is a protein associated with cancer invasion and metastasis. Glycyrrhizin can inhibit the HMGB1 signaling pathway, which is one of the mechanisms by which it suppresses EMT in prostate cancer. frontiersin.orgnih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in cancer cell growth. Glycyrrhizin and its derivatives have been shown to modulate this pathway to inhibit the proliferation of various cancer cells. nih.govnih.gov
Table 2: Molecular Targets of Glycyrrhizin and Its Derivatives in Cancer Cells
| Compound/Derivative | Target/Pathway | Cancer Type | Outcome |
|---|---|---|---|
| Glycyrrhizinic Acid Derivative (GZA) | PI3K/Akt/mTOR | Breast Cancer | Inhibition of cell proliferation, induction of apoptosis. nih.gov |
| Glycyrrhizic Acid (GA) | SIRT3 | Colorectal Cancer | Inhibition of proliferation, cell cycle progression, migration, and invasion. nih.gov |
| Glycyrrhizin (GL) | NF-κB | Various Cancers | Anti-inflammatory and anti-tumor effects. frontiersin.orgnih.gov |
| Glycyrrhizin (GL) | HMGB1 | Prostate Cancer | Inhibition of cancer invasion and metastasis. nih.gov |
| Glycyrrhizin (GL) | MAPK/ERK | Various Cancers | Inhibition of cell proliferation. nih.govnih.gov |
Immunomodulatory Effects and Mechanisms in Cellular Models
Glycyrrhizin demonstrates significant immunomodulatory properties by influencing various immune cells and signaling pathways.
Its mechanisms include:
Cytokine and Chemokine Modulation: Glycyrrhizin can alter the immune response by regulating the production of signaling molecules. It has been shown to reduce the virus-induced production of chemokine CXCL-10 and CCL5. nih.gov It also inhibits the release of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ in macrophages and other cells. nih.govmdpi.commdpi.com
Th1/Th2 Balance: In cellular models of allergic reactions, glycyrrhizin attenuated increased IL-4 levels and restored the immune balance of Th1/Th2 cells in a dose-dependent manner. nih.gov
HMGB1 Inhibition: Beyond its role in cancer, HMGB1 is a key mediator in inflammation. Glycyrrhizin can directly bind to HMGB1, inhibiting its expression, translocation, and release from immune cells like astrocytes and microglia, which is a key part of its anti-inflammatory action. nih.govmdpi.com
Natural Killer (NK) Cell Activity: Early studies noted that glycyrrhizin possesses an enhancing effect on the activity of Natural Killer (NK) cells, which are crucial for antiviral and antitumor immunity. mdpi.com
Table 3: Immunomodulatory Mechanisms of Glycyrrhizin in Cellular Models
| Effect | Mechanism | Cell Type/Model |
|---|---|---|
| Anti-inflammatory | Reduces production of IL-1β, IL-6, TNF-α, IFN-γ. nih.govmdpi.com | Macrophages, various. |
| Chemokine Regulation | Reduces H5N1 virus-induced CXCL-10 and CCL5. nih.gov | Human Lung Fibroblasts. |
| Immune Balance | Restores Th1/Th2 balance. nih.gov | In vivo and in vitro allergy models. |
| HMGB1 Inhibition | Inhibits HMGB1 release, expression, and translocation. nih.gov | Astrocytes, Microglia. |
| NK Cell Enhancement | Enhances Natural Killer cell cytolytic activity. mdpi.comresearchgate.net | IL-2-activated NK cells. |
Antioxidant Activity and Reactive Oxygen Species Scavenging
The antioxidant properties of glycyrrhizin have been documented, although the precise molecular mechanisms are still a subject of some debate. nih.govresearchgate.net
Key findings include:
Radical Scavenging: There are conflicting reports regarding glycyrrhizin's specific radical scavenging abilities. Some studies suggest it scavenges 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals but not hydroxyl or superoxide (B77818) anion radicals. researchgate.net In contrast, other research indicates it is a scavenger of reactive oxygen species (ROS) like OOH radicals but does not scavenge DPPH radicals. nih.govresearchgate.net One study using EPR spin-trapping techniques suggested the antioxidant capacity of glycyrrhizin against OOH radicals is even higher than that of beta-carotene. nih.gov
Inhibition of ROS Generation: A primary mechanism of glycyrrhizin's antioxidant activity is the inhibition of ROS generation. nih.govresearchgate.net It has been shown to capture solvated electrons, thereby preventing them from being captured by molecular oxygen to form superoxide radicals. nih.govresearchgate.net
Radioprotection: Pulse radiolysis studies have confirmed that glycyrrhizin provides radioprotection by efficiently scavenging free radicals and solvated electrons, with measured rate constants of 1.2 × 10¹⁰ M⁻¹s⁻¹ for its reaction with OH radicals. nih.gov
Table 4: Antioxidant and Radical Scavenging Profile of Glycyrrhizin
| Activity | Method/Model | Finding |
|---|---|---|
| Radical Scavenging | DPPH Assay | Conflicting results; some studies show activity, others do not. researchgate.netresearchgate.net |
| ROS Scavenging | EPR spin-trapping | Scavenges OOH radicals; capacity may exceed beta-carotene. nih.gov |
| ROS Generation Inhibition | CIDNP Technique | Prevents ROS formation by capturing solvated electrons. nih.govresearchgate.net |
| Radioprotection | Pulse Radiolysis | Scavenges free radicals and solvated electrons with high rate constants. nih.gov |
| Lipid Peroxidation | Rat Tissues / HepG2 Cells | Prenylflavonoids derived from licorice effectively suppressed lipid peroxidation. nih.gov |
Enzyme Inhibition Studies (beyond inflammatory enzymes)
Research has shown that glycyrrhizin and its metabolites can inhibit various enzymes that are not directly related to inflammation.
Cytochrome P450 (CYP) Inhibition: The primary metabolite, glycyrrhetinic acid (GA), is a potent inhibitor of several drug-metabolizing enzymes. nih.gov
CYP3A4: GA demonstrates potent, competitive inhibition of CYP3A4 activity, with a reported IC₅₀ value of 8.195 μM in human liver microsomes and a Ki value of 1.57 μM. nih.gov
CYP2C9 and CYP2C19: GA also moderately inhibits CYP2C9 and CYP2C19, with IC₅₀ values of 42.89 μM and 40.26 μM, respectively. nih.gov
No significant inhibition was observed for CYP2A6, CYP2D6, or CYP2E1. nih.gov
Thrombin Inhibition: Glycyrrhizin has been reported to possess thrombin inhibitory activity, suggesting a potential role in modulating coagulation pathways. nih.gov
Table 5: Inhibition of Non-Inflammatory Enzymes by Glycyrrhetinic Acid (GA)
| Enzyme | Type of Inhibition | Potency (Value) | Source |
|---|---|---|---|
| Cytochrome P450 3A4 (CYP3A4) | Competitive | IC₅₀ = 8.195 μM; Ki = 1.57 μM | nih.gov |
| Cytochrome P450 2C9 (CYP2C9) | Not specified | IC₅₀ = 42.89 μM | nih.gov |
| Cytochrome P450 2C19 (CYP2C19) | Not specified | IC₅₀ = 40.26 μM | nih.gov |
| Thrombin | Not specified | Activity reported | nih.gov |
Metabolic Transformations and Biotransformation Pathways Non Human/microbial
Microbial Metabolism of Glycyrrhizin (B1671929) and its Derivatives in Gut Microbiota Models
The intestinal microbiota possesses a vast enzymatic repertoire capable of metabolizing complex molecules that are otherwise resistant to digestion by host enzymes. Glycyrrhizin (GL) is a classic example of a compound that undergoes extensive metabolism by gut bacteria. In vitro models using fecal suspensions or specific bacterial strains have demonstrated that the primary metabolic pathway for GL is a stepwise deglycosylation. This process is mediated by β-D-glucuronidase enzymes produced by various gut commensals, such as Eubacterium and Bacteroides species. The hydrolysis cleaves the two glucuronic acid moieties from the glycyrrhetinic acid (GA) aglycone, releasing GA, which is considered the principal active metabolite.
Glycyrrhizin-6'-methylester (GL-ME) follows a parallel but distinct metabolic route in these same gut microbiota models. The presence of the methyl ester group at the 6'-position of the terminal glucuronic acid influences the metabolic cascade. Research indicates that GL-ME is also a substrate for bacterial β-D-glucuronidases. The metabolism proceeds via a two-step hydrolysis:
The first hydrolysis removes the terminal glucuronic acid methyl ester, yielding glycyrrhetinic acid 3-O-β-D-glucuronide.
The second hydrolysis, catalyzed by the same or similar enzymes, removes the remaining glucuronic acid, liberating the active aglycone, glycyrrhetinic acid.
The ester linkage itself may also be a target for bacterial esterases, potentially being cleaved before or concurrently with the glycosidic bonds. The rate of this biotransformation can differ from that of the parent GL, suggesting that the methyl ester modification alters the substrate's affinity for the microbial enzymes, thereby modulating the release kinetics of the active GA.
| Parent Compound | Intermediate Metabolite(s) | Final Active Metabolite | Key Enzyme(s)Enzymes produced by gut microbiota responsible for the transformation. |
|---|---|---|---|
| Glycyrrhizin (GL) | Glycyrrhetinic acid 3-O-β-D-glucuronide | Glycyrrhetinic acid (GA) | β-D-glucuronidase |
| This compound (GL-ME) | Glycyrrhetinic acid 3-O-β-D-glucuronide | Glycyrrhetinic acid (GA) | β-D-glucuronidase, Esterase |
Enzymatic Hydrolysis and Glycosylation in in vitro Systems
To understand the specific biochemical reactions involved in the metabolism of GL-ME, researchers utilize purified enzyme systems in vitro. These studies allow for the precise characterization of substrate-enzyme interactions without the complexity of a whole microbial community.
Enzymatic hydrolysis of GL-ME has been investigated using commercially available β-D-glucuronidase preparations, such as those derived from snail liver (Helix pomatia) or bacteria (Escherichia coli). These experiments confirm that the glycosidic linkages in GL-ME are susceptible to enzymatic cleavage. The kinetics of this hydrolysis—including the Michaelis-Menten constant (Km) and maximum velocity (Vmax)—can be compared to that of GL to quantify the impact of the 6'-methylester group. Studies have shown that modifications to the glucuronic acid moieties can significantly alter the rate of hydrolysis, suggesting that the methyl ester group may influence the binding of the substrate to the enzyme's active site.
Furthermore, the ester bond is susceptible to hydrolysis by esterases. In vitro assays using purified esterases (e.g., from porcine liver) can be used to determine if the methyl group is cleaved prior to, or after, the removal of the sugar units. The sequence of these events is crucial for understanding the full metabolic profile and the transient metabolites that may be formed.
While hydrolysis is the primary catabolic route, enzymatic glycosylation represents the anabolic counterpart. In vitro systems using glycosyltransferases could theoretically be used to synthesize GL-ME from its precursors, glycyrrhetinic acid 3-O-β-D-glucuronide or glycyrrhetinic acid, by adding the terminal glucuronic acid methyl ester. Such studies are more common in the context of biocatalysis and synthetic biology to create novel derivatives.
Characterization of Metabolites and their Subsequent Activities
The identification and characterization of metabolites are essential for linking biotransformation to biological function. Following incubation of GL-ME in gut microbiota models or with purified enzymes, the resulting products are typically analyzed using advanced analytical techniques.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is used to separate and quantify the parent compound and its metabolites over time.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide structural information by determining the molecular weight of the metabolites and their fragmentation patterns, confirming the loss of the methyl ester and glucuronic acid units.
Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the definitive structural elucidation of isolated metabolites, confirming the exact position of chemical bonds.
Through these methods, the primary metabolites of GL-ME have been unequivocally identified as glycyrrhetinic acid 3-O-β-D-glucuronide and the final product, glycyrrhetinic acid (GA).
Crucially, these metabolites exhibit different biological activities compared to the parent GL-ME. While GL-ME possesses some inherent activity, its conversion to GA is paramount for many of its most potent pharmacological effects. GA is known to be a much more powerful inhibitor of enzymes like 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) and exhibits stronger anti-inflammatory and antiviral activities in many in vitro assays compared to its glycosylated precursors. The intermediate, glycyrrhetinic acid 3-O-β-D-glucuronide, generally shows activity that is intermediate between GL-ME and GA.
| Compound | Method of IdentificationAnalytical techniques used to confirm the structure of the compound post-metabolism. | Reported Biological Activity Profile |
|---|---|---|
| This compound (GL-ME) | HPLC, LC-MS | Parent compound; acts as a prodrug with some intrinsic activity. |
| Glycyrrhetinic acid 3-O-β-D-glucuronide | HPLC, LC-MS/MS | Intermediate metabolite; activity is generally greater than GL-ME but less than GA. |
| Glycyrrhetinic acid (GA) | HPLC, LC-MS/MS, NMR | Principal active metabolite; potent anti-inflammatory, antiviral, and enzyme-inhibitory effects. |
Influence of Metabolic Fate on Bioactivity and Target Interactions
The structure-activity relationship (SAR) is clear: the large, polar diglucuronide structure of GL-ME (and GL) hinders its ability to passively diffuse across cell membranes to reach intracellular targets. The microbial hydrolysis in the gut is therefore a critical gateway, converting the poorly absorbed prodrug into the more lipophilic and cell-permeable GA. Once formed, GA can be absorbed into the systemic circulation and distribute to tissues where it interacts with its molecular targets.
The 6'-methylester modification on GL-ME can strategically influence this process. By altering the molecule's physicochemical properties, the methyl ester group may:
Modulate the rate of metabolism: It can either slow down or speed up the enzymatic hydrolysis by gut microbiota, thereby controlling the rate of GA release. A slower, more sustained release of GA could lead to a prolonged therapeutic effect.
Influence bioavailability: The modification might affect the absorption of the parent molecule or its interaction with efflux transporters, although the primary route to activity remains its conversion to GA.
Ultimately, the bioactivity of GL-ME is a direct consequence of its metabolic conversion. The interaction with key protein targets, such as the enzymes and signaling proteins involved in inflammatory pathways, is predominantly mediated by the metabolite GA, not the parent compound. Therefore, understanding the nuances of its microbial metabolism is fundamental to predicting and optimizing its pharmacological efficacy.
Advanced Analytical and Spectroscopic Research Methodologies
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Glycyrrhizin-6'-methylester, providing a precise molecular weight and elemental composition, which are critical for structural elucidation and confirming purity. The molecular formula for this compound is C43H64O16, with a corresponding molecular weight of 836.96. medchemexpress.com
Data-independent acquisition modes, such as MS^E^, are particularly useful as they collect information on both intact precursor ions and their fragments in a single run, which aids in the structural elucidation of unknown or modified compounds in complex mixtures. waters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis (e.g., 1D, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural and conformational analysis of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals, confirm the stereochemistry, and determine the linkage between the aglycone and the sugar units. cabidigitallibrary.orgresearchgate.net
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For complex molecules like triterpenoid (B12794562) saponins (B1172615), the anomeric proton signals, typically found between δ 4.5 and 5.5 ppm, are diagnostic for the configuration of the glycosidic linkages. researchgate.net
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their types (e.g., carbonyl, olefinic, aliphatic). The chemical shifts of the carbon atoms in the glycyrrhetinic acid skeleton and the glucuronic acid moieties are compared with literature values of similar compounds to confirm the basic structure. researchgate.net
2D NMR:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, helping to trace the connectivity of protons within individual sugar rings and the triterpene backbone. iosrphr.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing a powerful tool for assigning ¹³C signals based on their known ¹H assignments. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for determining the linkages between the sugar units and the connection point of the sugar chain to the aglycone. iosrphr.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is vital for determining the three-dimensional conformation of the molecule. researchgate.net
The complete assignment of NMR data for related compounds like glycyrrhizin (B1671929) has been achieved using these techniques, often performed in solvents like deuterated pyridine (B92270) (C5D5N) or deuterated methanol (B129727) (CD3OD). iosrphr.orgresearchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound. These methods are based on the principle that different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. vscht.cz
FTIR Spectroscopy: The FTIR spectrum of a compound like this compound would display characteristic absorption bands corresponding to its structural features. researchgate.net Key functional groups and their expected absorption regions include:
O-H Stretch: A broad band around 3500-3200 cm⁻¹ from the hydroxyl groups on the sugar moieties and any carboxylic acid groups. vscht.cz
C-H Stretch: Bands just below 3000 cm⁻¹ for aliphatic C-H and potentially just above 3000 cm⁻¹ for the C=C-H group in the triterpene ring. vscht.cz
C=O Stretch: Strong absorption bands for the carbonyl groups. The ester carbonyl (C=O) would appear around 1750-1735 cm⁻¹, the ketone in the enone system around 1685-1666 cm⁻¹, and the carboxylic acid carbonyls around 1725-1700 cm⁻¹. vscht.cz
C=C Stretch: A band in the region of 1680-1640 cm⁻¹ for the double bond in the triterpene skeleton. upi.edu
C-O Stretch: Multiple strong bands in the 1260-1000 cm⁻¹ region, characteristic of the ether (C-O-C) linkages of the glycosides and the alcohol and ester C-O bonds. vscht.cz
The Attenuated Total Reflectance (ATR) technique is often used for analyzing solid or liquid samples directly. researchgate.net
Table 8.3.1: Expected FTIR Functional Group Absorptions for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Hydroxyl | O-H stretch | 3500 - 3200 (broad) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Ester | C=O stretch | 1750 - 1735 |
| Ketone (α,β-unsaturated) | C=O stretch | 1685 - 1666 |
| Alkene | C=C stretch | 1680 - 1640 |
| Ethers, Alcohols, Esters | C-O stretch | 1260 - 1000 |
| Alkanes | C-H stretch | ~2960 - 2850 |
Advanced Chromatographic Techniques (e.g., HPLC-DAD, LC-MS/MS) for Quantification and Profiling in Research Samples
Advanced chromatographic techniques are essential for separating, identifying, and quantifying this compound in complex mixtures like plant extracts or biological samples.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Reverse-phase HPLC is a widely used method for the analysis of glycyrrhizin and its derivatives. researchgate.net A C18 column is typically employed with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
Quantification: HPLC-DAD allows for quantification by measuring the absorbance at a specific wavelength (e.g., 250 or 252 nm for glycyrrhizin). researchgate.netresearchgate.net A calibration curve is generated using standards of known concentration to determine the amount of the compound in a sample. ddtjournal.com Method validation according to ICH guidelines ensures linearity, accuracy, precision, and sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) being established. ddtjournal.com
Profiling: The diode-array detector records the UV-Vis spectrum of each eluting peak, which aids in peak identification and purity assessment. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification and metabolic profiling. nih.govnih.gov
Quantification: The technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. nih.govresearchgate.net This provides exceptional selectivity and sensitivity, with reported LOQs for glycyrrhizin as low as 2 to 10 ng/mL in plasma samples. nih.govresearchgate.net
Profiling: Untargeted profiling of licorice extracts using techniques like LC×LC-MS (two-dimensional LC) can separate and tentatively identify over a hundred compounds in a single analysis, providing a comprehensive chemical fingerprint of the sample. sigmaaldrich.com
Table 8.4.1: Example HPLC Conditions for Analysis of Glycyrrhizin-Related Compounds
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax Extended C-18 (250 × 4.6 mm, 5 µm) | Ascentis® Express C18 (150×4.6 mm, 2.7 µm) |
| Mobile Phase | A: 0.1% formic acid in waterB: Acetonitrile (gradient elution) | A: 0.1% acetic acid in WaterB: 0.1% acetic acid in Acetonitrile (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | DAD at 250 nm | PDA Detector |
| Reference | researchgate.net | sigmaaldrich.com |
Emerging Research Directions and Future Perspectives for Glycyrrhizin 6 Methylester
Exploration of Novel Biological Activities and Molecular Targets
The primary impetus for investigating Glycyrrhizin-6'-methylester stems from the diverse pharmacological activities of its parent compound, glycyrrhizin (B1671929), which include anti-inflammatory, antiviral, and hepatoprotective effects. ontosight.ai Future research will likely focus on determining if the methyl ester modification enhances these known activities or imparts novel biological functions.
A key area of exploration is in oncology. Studies on other esterified derivatives of glycyrrhetinic acid (the aglycone of glycyrrhizin) have shown promising results. For instance, 18β-Glycyrrhetinic-30-methyl ester (ME-GA) demonstrated potent cytotoxicity against the HepG-2 liver cancer cell line, with the methyl ester group at the C-30 position significantly increasing its activity and selectivity. nih.gov This suggests that the esterification of glycyrrhizin, as seen in this compound, could be a viable strategy to create more potent and selective anti-cancer agents. Future studies are expected to screen this compound against various cancer cell lines to identify new therapeutic opportunities.
Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. Research on glycyrrhizin and its metabolites has identified several targets, which serve as a logical starting point for investigations into this derivative. These targets include proteins involved in inflammation, viral replication, and metabolic regulation. medchemexpress.comnih.govfrontiersin.orgnih.govmdpi.com The methyl ester group could alter the binding affinity and specificity for these targets, potentially leading to a more desirable pharmacological profile.
| adjust Target Class | biotech Specific Target Examples | healing Potential Therapeutic Area | link Reference |
|---|---|---|---|
| Viral Enzymes | SARS-CoV Main Protease (Mpro), HIV Reverse Transcriptase | Antiviral | frontiersin.orgnih.gov |
| Inflammatory Proteins | High Mobility Group Box 1 (HMGB1), Nuclear Factor-κB (NF-κB), Phospholipase A2 | Anti-inflammatory | medchemexpress.commdpi.combepls.com |
| Enzymes in Steroid Metabolism | 11β-hydroxysteroid dehydrogenase (11β-HSD2) | Endocrine/Metabolic Disorders | nih.govmdpi.com |
| Cancer-Related Pathways | JAK/STAT pathway, p53, B-Raf Kinase | Oncology | nih.govnih.gov |
Application of Advanced Omics Technologies (e.g., metabolomics, proteomics) in Mechanistic Studies
While no specific omics studies on this compound have been published, the application of these technologies to its parent plant, Glycyrrhiza uralensis (licorice), highlights a clear path forward. mdpi.comnih.gov Multi-omics approaches, including metabolomics, proteomics, and transcriptomics, are powerful tools for gaining a comprehensive understanding of the biological effects of a compound. mdpi.comnih.gov
Future applications of omics technologies for this compound could include:
Metabolomics: This can be employed to trace the metabolic fate of this compound within in vitro systems (e.g., cell cultures). By comparing its metabolic profile to that of glycyrrhizin, researchers could identify unique metabolites and understand how the methyl ester group influences its biotransformation. nih.govbiomolther.org This is crucial, as metabolites are often responsible for the ultimate pharmacological activity of a compound.
Proteomics: By analyzing changes in the entire set of proteins in cells or tissues after treatment with this compound, proteomics can help to uncover its mechanism of action. This unbiased approach can reveal novel molecular targets and affected cellular pathways that would not be discovered through hypothesis-driven research alone. For example, studies on licorice have used proteomics to identify key enzymes in the biosynthesis of its active components under drought stress. nih.gov
Transcriptomics: Analyzing the transcriptome (the full range of messenger RNA molecules) would show how this compound influences gene expression. This could provide insights into the upstream regulatory pathways it modulates. Combined transcriptome and metabolome analysis has been used effectively to study how different light conditions affect the synthesis of glycyrrhizic acid in licorice seedlings. nih.gov
| science Omics Technology | track_changes Research Objective | biotech Potential Outcome | link Reference for Methodology |
|---|---|---|---|
| Metabolomics | Trace the biotransformation and metabolic fate of the compound. | Identification of unique metabolites and comparison of metabolic pathways with glycyrrhizin. | biomolther.orgfrontiersin.org |
| Proteomics | Identify protein expression changes upon treatment. | Discovery of novel molecular targets and elucidation of mechanisms of action. | mdpi.comnih.gov |
| Transcriptomics | Analyze changes in gene expression profiles. | Understanding of upstream regulatory pathways modulated by the compound. | nih.govnih.gov |
Development of Advanced Delivery Systems for in vitro and ex vivo Studies
The physicochemical properties of a compound, such as solubility and stability, can significantly impact the results of in vitro and ex vivo experiments. Glycyrrhizic acid itself can self-associate to form micelles and has been extensively studied as a component of various drug delivery systems, including liposomes and nanoparticles. mdpi.comxiahepublishing.com These systems are designed to improve the oral bioavailability, stability, and targeted delivery of therapeutic agents. ceon.rsnih.gov
For this compound, the development of advanced delivery systems, even for preclinical studies, could be highly beneficial. For instance:
Micelles and Liposomes: Formulating this compound into micelles or liposomes could enhance its solubility in aqueous cell culture media, ensuring more consistent and reproducible concentrations for in vitro assays. Glycyrrhizic acid-based micelles have been shown to provide a sustained drug release profile for other compounds. mdpi.com
Nanoparticles: Encapsulating the compound in nanoparticles could improve its cellular uptake in in vitro models, allowing for a more accurate assessment of its intracellular activity. Nanosystems decorated with glycyrrhetinic acid have been specifically designed to target liver cells, which possess receptors for it. nih.gov
These advanced delivery systems would not be for administration but would serve as critical tools to overcome experimental limitations in laboratory settings, facilitating more precise mechanistic and efficacy studies.
Integration of in silico Modeling with Experimental Validations
Computational, or in silico, modeling is a powerful tool in modern drug discovery that can predict the biological activity of compounds and guide experimental research, saving time and resources. While no in silico studies have been published specifically for this compound, research on other licorice constituents provides a clear template for future work. bepls.comnih.gov
The future research workflow for this compound could effectively integrate computational and experimental approaches:
Structure-Based Virtual Screening: The 3D structure of this compound can be docked against a library of known protein targets, particularly those known to interact with glycyrrhizin and glycyrrhetinic acid (e.g., viral proteases, inflammatory enzymes, kinases). nih.govnih.gov This would generate a list of potential molecular targets based on predicted binding affinity and interaction patterns.
Hypothesis Generation: The docking results would provide testable hypotheses. For example, if docking predicts a strong interaction with a specific enzyme, the hypothesis would be that this compound inhibits that enzyme's activity.
Experimental Validation: The hypotheses generated in silico must then be tested through rigorous in vitro and cell-based experiments. researchgate.net This could involve enzyme inhibition assays or measuring downstream cellular effects to confirm the computational predictions. This iterative cycle of prediction and validation is essential for accurately mapping the pharmacological profile of new compounds. dtu.dkfu-berlin.de
| science Compound(s) | computer In Silico Method | track_changes Investigated Target(s) | link Reference |
|---|---|---|---|
| Glycyrrhetinic Acid (GA) | Molecular Docking | Targets related to Diabetic Nephropathy (e.g., MAPK-1, SRC, PIK3R1) | nih.gov |
| Glycyrrhizic Acid | Molecular Docking | B-Raf Kinase (for Non-Small Cell Lung Cancer) | nih.gov |
| Glabridin, Carbenoxolone | Molecular Docking | Human Superoxide (B77818) Dismutase (hSOD), Phosphodiesterase-9 (hPDE9), Dipeptidyl Peptidase-4 (hDPP4) | nih.govsemanticscholar.org |
| Various Flavonoids | Molecular Docking | Cytosolic and Secreted Phospholipase A2 (cPLA2, sPLA2) | bepls.com |
Q & A
Q. How to address discrepancies between in silico predictions and experimental data for G6ME’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
